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Suc-Leu-Leu-Val-Tyr-pNA
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Protease Activity Assays
Suc-LLVY-pNA is predominantly used in protease activity assays. It provides a reliable means to measure the activity of various proteases, including those involved in critical biological processes.
- Mechanism : The compound is cleaved by chymotrypsin-like enzymes, releasing p-nitroaniline (pNA), which results in a measurable color change detectable via spectrophotometry. This allows for quantification of enzyme activity with high specificity and sensitivity .
Data Table: Enzyme Specificity and Activity Measurement
Substrate Name | Enzyme Type | k_cat/K_m (M^-1 s^-1) | Reference |
---|---|---|---|
This compound | Chymotrypsin | High | |
Suc-Tyr-Leu-Val-pNA | Serine Protease | Moderate | |
Suc-Ala-Ala-Pro-Phe-pNA | General Protease | Low |
Biochemical Research
In biochemical research, Suc-LLVY-pNA is instrumental in studying protein interactions and modifications. Its applications extend to:
- Cellular Signaling : Understanding how proteolytic activity influences cellular signaling pathways.
- Cancer Research : Investigating the role of proteases in tumor progression and metastasis .
Drug Discovery
The compound plays a crucial role in drug discovery processes by:
- Screening Therapeutic Agents : Evaluating the effects of potential drug candidates on protease activity can help identify effective inhibitors or modulators, which is vital for developing new therapies .
Diagnostics
Suc-LLVY-pNA is utilized in diagnostic assays to detect specific diseases related to protease activity:
- Disease Monitoring : It aids in identifying abnormalities in proteolytic activity associated with conditions such as cancer or neurodegenerative diseases, providing valuable insights for clinical diagnostics .
Biotechnology
In biotechnological applications, the compound assists in optimizing fermentation processes by monitoring protease activity, which enhances enzyme production efficiency in industrial settings .
Case Study 1: Proteasome Activity in Cancer Research
In a study examining proteasome activity within cancer cell lines, Suc-LLVY-pNA was employed to measure chymotrypsin-like activity. The findings revealed significantly elevated proteolytic activity in malignant cells compared to normal cells, suggesting its potential as a biomarker for tumor progression.
Case Study 2: Neurodegenerative Disorders
Another investigation focused on neurodegenerative disorders utilized this substrate to assess changes in proteolytic activity correlated with disease severity. Altered levels of chymotrypsin-like activity were observed, highlighting its relevance as a diagnostic tool for monitoring disease progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Leu-Leu-Val-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the efficient and consistent production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity and identity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Suc-Leu-Leu-Val-Tyr-pNA primarily undergoes enzymatic cleavage reactions. When exposed to chymotrypsin-like enzymes, the peptide bond between the tyrosine residue and the 4-nitroaniline moiety is hydrolyzed, releasing the chromophore 4-nitroaniline. This reaction is highly specific and is used to measure the activity of chymotrypsin-like enzymes in various biological samples .
Common Reagents and Conditions
The enzymatic cleavage of this compound typically occurs under mild aqueous conditions, often at physiological pH (around 7.4). Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and the enzyme of interest, such as chymotrypsin .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 4-nitroaniline, which exhibits a yellow color and can be quantitatively measured using spectrophotometry. The remaining peptide fragment, Suc-Leu-Leu-Val-Tyr, is also produced but is not typically the focus of the assay .
Wirkmechanismus
The mechanism of action of Suc-Leu-Leu-Val-Tyr-pNA involves its cleavage by chymotrypsin-like enzymes. These enzymes recognize the specific peptide sequence and hydrolyze the peptide bond between the tyrosine residue and the 4-nitroaniline moiety. The release of 4-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows for the precise quantification of enzyme activity in various samples .
Vergleich Mit ähnlichen Verbindungen
Suc-Leu-Leu-Val-Tyr-pNA is unique in its specificity for chymotrypsin-like enzymes. Similar compounds include:
Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A fluorogenic substrate used for similar enzymatic assays but with fluorescence detection.
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used to detect chymotrypsin activity but with a different peptide sequence.
Suc-Leu-Leu-Val-Tyr-AMC: A substrate that releases a fluorescent product upon enzymatic cleavage, used in similar applications.
These compounds share similar applications but differ in their detection methods (chromogenic vs. fluorogenic) and peptide sequences, which can affect their specificity and sensitivity in various assays .
Biologische Aktivität
Suc-Leu-Leu-Val-Tyr-pNA (also known as Suc-LLVY-pNA) is a synthetic peptide substrate widely recognized for its application in biochemical assays, particularly in measuring proteolytic enzyme activities. Its structure consists of a succinyl group linked to the amino acid sequence Leu-Leu-Val-Tyr, followed by a p-nitroanilide (pNA) moiety that serves as a chromogenic indicator upon cleavage. This compound is primarily used to assess the activity of chymotrypsin-like enzymes, such as those found in the proteasome.
This compound acts as a substrate for various proteolytic enzymes. Upon cleavage by these enzymes, the pNA group is released, resulting in a measurable color change that can be quantified spectrophotometrically. This property makes it an invaluable tool in enzymatic assays for studying proteolytic activity.
Enzyme Specificity
The compound is particularly effective for:
- Chymotrypsin : It mimics natural substrates and is hydrolyzed efficiently by this serine protease.
- Proteasome Activity : It serves as a substrate for both the 20S and 26S proteasomes, facilitating the study of protein degradation pathways in cellular contexts .
Research Findings
Recent studies have highlighted the following aspects of this compound:
- Substrate Efficiency : The k_cat/K_m values indicate that this compound exhibits high catalytic efficiency when hydrolyzed by specific proteases, making it suitable for detailed kinetic studies .
- Proteolytic Activity Measurement : It has been utilized to measure enzymatic activity in various biological samples, providing insights into pathological conditions where protease activity is altered .
- Role in Disease Models : In models of diseases such as cancer and neurodegeneration, altered levels of proteolytic activity have been observed using this substrate, underscoring its relevance in biomedical research .
Data Table: Comparative Analysis of Substrates
Substrate Name | Enzyme Type | k_cat/K_m (M^-1 s^-1) | Reference |
---|---|---|---|
This compound | Chymotrypsin | High | |
Suc-Tyr-Leu-Val-pNA | Serine Protease | Moderate | |
Suc-Ala-Ala-Pro-Phe-pNA | General Protease | Low |
Case Study 1: Proteasome Activity in Cancer Research
In a study investigating the role of proteasomes in cancer cell lines, this compound was employed to measure chymotrypsin-like activity. The results indicated significantly higher proteolytic activity in malignant cells compared to normal cells, suggesting a potential biomarker for tumor progression .
Case Study 2: Neurodegenerative Disorders
Another research focused on neurodegenerative disorders utilized this substrate to assess changes in proteolytic activity associated with disease progression. The findings revealed that altered levels of chymotrypsin-like activity correlated with disease severity, highlighting its potential as a diagnostic tool .
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCORVRTOOZOG-HHIOAARCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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